molecular formula C6H6BNO3 B1390550 (5-Formylpyridin-3-yl)boronic acid CAS No. 919347-69-6

(5-Formylpyridin-3-yl)boronic acid

Cat. No.: B1390550
CAS No.: 919347-69-6
M. Wt: 150.93 g/mol
InChI Key: YLLYILYEIRFUKE-UHFFFAOYSA-N
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Description

(5-Formylpyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring with a formyl substituent at the 5-position

Safety and Hazards

“(5-Formylpyridin-3-yl)boronic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

Boronic acids are exceedingly useful functional groups and the starting materials for many reactions . The study of the introduction of boronic acids in NS5B inhibitors was done to investigate if it could bring advantages for targeting HCV that are resistant to NS35 . This suggests that boronic acids have potential for future applications in medicinal chemistry .

Mechanism of Action

Target of Action

The primary target of the compound (5-Formylpyridin-3-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Pharmacokinetics

Boronic acids in general are known for their stability and ease of handling, making them particularly attractive as synthetic intermediates . They are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . These properties may influence the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role in the Suzuki–Miyaura cross-coupling reaction . This reaction results in the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the success of the Suzuki–Miyaura cross-coupling reaction, in which this compound plays a key role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, boronic acids are generally environmentally benign compounds , suggesting that they may be less likely to be adversely affected by environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Formylpyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron and a palladium catalyst to introduce the boronic acid group . The reaction conditions often include a base such as potassium acetate and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Comparison with Similar Compounds

Comparison: (5-Formylpyridin-3-yl)boronic acid is unique due to the presence of the formyl group, which provides additional reactivity compared to its analogs. For example, the formyl group can undergo oxidation and reduction reactions, which are not possible with the methyl or cyano substituents . This makes this compound a more versatile reagent in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

(5-formylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BNO3/c9-4-5-1-6(7(10)11)3-8-2-5/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLYILYEIRFUKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672089
Record name (5-Formylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919347-69-6
Record name (5-Formylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-formylpyridin-3-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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